2,4-Dinitrobenzenesulfenyl chloride
Overview
Description
Synthesis Analysis
2,4-Dinitrobenzenesulfenyl chloride can be prepared by reacting 2,4-dinitrochlorobenzene with benzyl mercaptan, followed by the cracking of the formed 2,4-dinitrophenyl benzyl sulphide with sulfuryl chloride. This method showcases the compound's ability to undergo transformation, leading to the preparation of alkyl-2,4-dinitrobenzenesulfenate esters when reacted with primary alcohols in the presence of pyridine, demonstrating its versatility in synthesis processes (Adelowo et al., 2010).
Molecular Structure Analysis
The molecular structure of 2,4-dinitrobenzenesulfenyl chloride derivatives has been elucidated through various spectroscopic techniques. These studies provide insights into the compound's molecular framework and its interaction with different substituents, contributing to a deeper understanding of its chemical behavior and potential applications in organic synthesis (Rublova et al., 2017).
Chemical Reactions and Properties
2,4-Dinitrobenzenesulfenyl chloride participates in diverse chemical reactions, including the addition to various alkenes and alkynes, demonstrating its electrophilic nature. The compound's reactivity with cis,cis-1,5-cyclooctadiene forms a normal 1,2 addition product, highlighting its potential in synthetic chemistry (Schmid, 1968). Furthermore, its reaction with organic monosulphides results in the formation of alkyl or aralkyl 2,4-dinitrophenyl disulphides, indicating its utility in synthesizing sulfenylated compounds (Moore & Porter, 1960).
Physical Properties Analysis
The physical properties of 2,4-dinitrobenzenesulfenyl chloride, such as its solubility, melting point, and stability, are crucial for its handling and application in chemical reactions. These properties are determined by its molecular structure and the presence of nitro and sulfenyl chloride groups, which influence its reactivity and interaction with solvents and other compounds.
Chemical Properties Analysis
2,4-Dinitrobenzenesulfenyl chloride exhibits a range of chemical properties, including its electrophilic nature, which facilitates its addition to alkenes and alkynes. Its reactions with various substrates lead to the formation of a wide array of products, highlighting its versatility as a reagent in organic synthesis. The compound's ability to undergo substitution reactions and participate in the formation of sulfenamides and sulfonates further demonstrates its utility in chemical synthesis (Fukuyama et al., 1997).
Scientific Research Applications
Synthesis and Chemical Reactions : 2,4-Dinitrobenzenesulfenyl chloride is synthesized from 2,4-dinitrochlorobenzene and benzyl mercaptan. It's used as a reactant in chemical syntheses, demonstrating its utility in creating intermediate and final products in organic chemistry (Kharasch & Langford, 2003).
Fungicidal Activity : This compound, when reacted with primary alcohols, forms alkyl-2,4-dinitrobenzenesulfenate esters. These esters exhibit fungicidal properties against various fungi, highlighting its potential use in agriculture and antifungal research (Adelowo, Ojo, & Olu-arotiowa, 2010).
Organic Reactions with Alkenes : In studies involving the reaction of 2,4-dinitrobenzenesulfenyl chloride with alkenes like cis,cis-1,5-cyclooctadiene and phenyl substituted cis- and trans-1-phenylpropenes, insights are provided into the reaction mechanisms and product formations in organic chemistry. This showcases its application in understanding complex organic reaction pathways (Schmid, 1968; Schmid & Nowlan, 1976).
Electrophilic Additions : Research into the electrophilic addition of 2,4-dinitrobenzenesulfenyl chloride to various olefins, including 1-arylpropenes, offers valuable insights into reaction kinetics and stereochemistry, which are crucial in synthetic chemistry (Izawa, Okuyama, & Fueno, 1974).
Preparation of Secondary Amines and Diamines : 2,4-Dinitrobenzenesulfonamides, prepared from 2,4-dinitrobenzenesulfonyl chloride, are used in the synthesis of N,N-disubstituted sulfonamides. This demonstrates its application in the preparation of a variety of amines and diamines, important in pharmaceutical and chemical research (Fukuyama, Cheung, Jow, Hidai, & Kan, 1997).
properties
IUPAC Name |
(2,4-dinitrophenyl) thiohypochlorite | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O4S/c7-14-6-2-1-4(8(10)11)3-5(6)9(12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXDNWQSQHFKRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060181 | |
Record name | Benzenesulfenyl chloride, 2,4-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060181 | |
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Molecular Weight |
234.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dinitrobenzenesulfenyl chloride | |
CAS RN |
528-76-7 | |
Record name | 2,4-Dinitrobenzenesulfenyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=528-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,4-Dinitrobenzenesulfenyl chloride | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dinitrobenzenesulfenyl chloride | |
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Record name | Benzenesulfenyl chloride, 2,4-dinitro- | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfenyl chloride, 2,4-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dinitrobenzenesulphenyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.675 | |
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Record name | 2,4-DINITROBENZENESULFENYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XLF60A5YM | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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